molecular formula C14H26N2O2 B2846876 Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate CAS No. 1205750-33-9

Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate

Cat. No.: B2846876
CAS No.: 1205750-33-9
M. Wt: 254.374
InChI Key: CZDQHTSQZKRNKA-UHFFFAOYSA-N
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Description

Tert-butyl 2,7-diazaspiro[46]undecane-2-carboxylate is a chemical compound with the molecular formula C14H26N2O2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. The reaction conditions often include the use of a base to facilitate the formation of the spirocyclic structure. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound has a similar spirocyclic structure but with a different ring size.

    Tert-butyl 2,8-diazaspiro[4.6]undecane-2-carboxylate: This compound has a similar structure but with different substituents.

Uniqueness

Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate is unique due to its specific ring size and substituents, which confer distinct chemical and biological properties. Its spirocyclic structure allows for unique interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

tert-butyl 2,10-diazaspiro[4.6]undecane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(11-16)6-4-5-8-15-10-14/h15H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDQHTSQZKRNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205750-33-9
Record name tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate
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